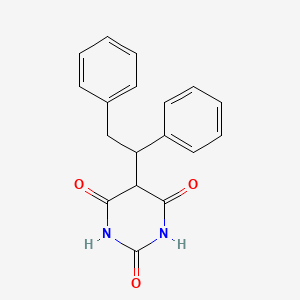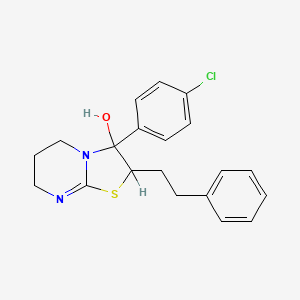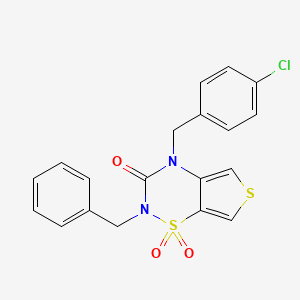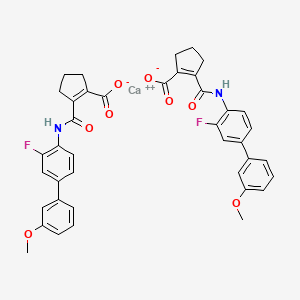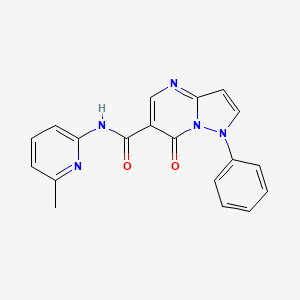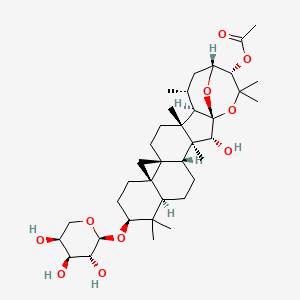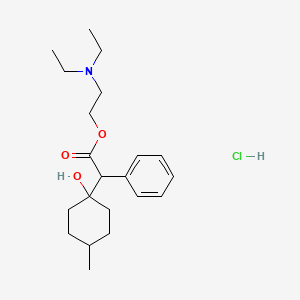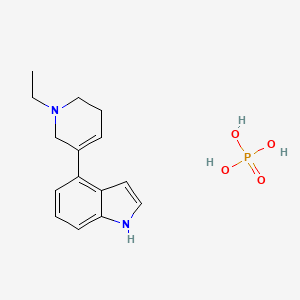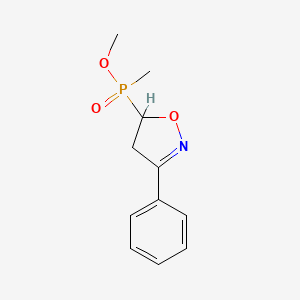
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate is a compound that belongs to the class of isoxazoline derivatives. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate typically involves a multi-step process. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazolines. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-phenyl-2-isoxazolin-5-yl)benzoate: This compound has a similar isoxazoline structure but with a benzoate group instead of a phosphinate group.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: This compound features a chlorophenyl group and an amine group, differing from the phosphinate group in Methyl (3-Phenyl-2-isoxazolin-5-yl)methylphosphinate.
Uniqueness
This compound is unique due to its phosphinate group, which imparts distinct chemical properties and reactivity compared to other isoxazoline derivatives. This uniqueness makes it valuable in specific applications, such as catalysis and material science .
Propiedades
Número CAS |
125674-32-0 |
|---|---|
Fórmula molecular |
C11H14NO3P |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
5-[methoxy(methyl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H14NO3P/c1-14-16(2,13)11-8-10(12-15-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Clave InChI |
VYDPLFYZCKNFFO-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C)C1CC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


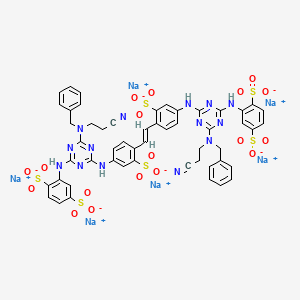
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
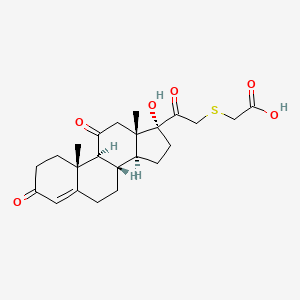
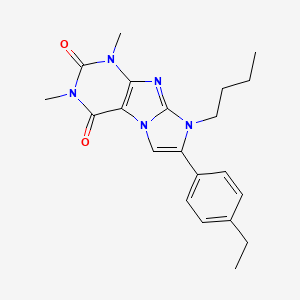

![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
